(E)-3-(2-ethylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one
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Overview
Description
The compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an amine (such as 2-ethylphenylamine) with a carbonyl compound (such as furan-2-carbaldehyde) to form an imine intermediate, which is then reacted with a suitable sulfur nucleophile .Molecular Structure Analysis
The molecule contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a thiazolidinone ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electrophilic carbonyl group on the thiazolidinone ring and the aromatic furan ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the aromatic furan ring could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Anticancer Activity
- Synthesis and Anticancer Effects: A series of novel thioxothiazolidin-4-one derivatives showed promising results as potential anticancer agents. These compounds demonstrated significant reduction in tumor volume and cell number in mouse models, along with inhibiting tumor-induced angiogenesis and endothelial proliferation (Chandrappa et al., 2010).
- Anticancer and Apoptosis Induction: Another study synthesized derivatives of thioxothiazolidin-4-one, which exhibited moderate to strong antiproliferative activity in human leukemia cell lines. Certain derivatives were noted for their potent anticancer activity, indicating the role of electron donating groups in their efficacy (S. Chandrappa et al., 2009).
Molecular Structure and Solid-State Analysis
- Molecular and Solid State Structure: A related compound was analyzed using X-ray powder diffraction and density functional theory, providing insights into its molecular structure and solid-state characteristics (Rahmani et al., 2017).
Anti-Inflammatory and Antifibrotic Activity
- Antitumor and Anti-Inflammatory Properties: Some derivatives of 5-(het)arylidene-2-thioxothiazolidine-4-ones were found to have both antitumor and anti-inflammatory activities, exceeding known comparison drugs in their action (Horishny et al., 2020).
- Antifibrotic and Anticancer Action: Amino(imino)thiazolidinone derivatives were synthesized and evaluated for their antifibrotic and anticancer activities. The study identified several compounds with high antifibrotic activity levels, comparable to Pirfenidone, without scavenging superoxide radicals (Kaminskyy et al., 2016).
Antimicrobial Activity
- Antimicrobial Activity: Some derivatives of the compound have been studied for their antimicrobial activities. For instance, certain 5-(R1-benzyl)-2-(R-benzylidenehydrazono)-3-(2-furylmethyl)thiazolidin-4-ones showed antimicrobial activity, particularly when the R1 group was methyl (Цялковский et al., 2005).
Additional Applications
- Phosphoinositide 3-Kinase Gamma Inhibition: Furan-2-ylmethylene thiazolidinediones were identified as potent, selective inhibitors of phosphoinositide 3-kinase gamma, a target for inflammatory and autoimmune diseases. The study highlighted key pharmacophore features for potency and selectivity (Pomel et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5E)-3-(2-ethylphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c1-2-11-6-3-4-8-13(11)17-15(18)14(21-16(17)20)10-12-7-5-9-19-12/h3-10H,2H2,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBDSNQAPHNTAG-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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